N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]-2-methylbenzamide
Description
N-[4,5-Dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]-2-methylbenzamide (CAS: 951926-20-8) is a pyrrole-based sulfonamide derivative characterized by a substituted pyrrole core, a phenylsulfonyl group at the 3-position, and a 2-methylbenzamide moiety at the 2-position. The compound’s structural complexity arises from its multiple functional groups, including the sulfonyl bridge, which enhances stability and influences electronic properties, and the propyl chain at the 1-position, which may modulate lipophilicity.
Properties
Molecular Formula |
C23H26N2O3S |
|---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
N-[3-(benzenesulfonyl)-4,5-dimethyl-1-propylpyrrol-2-yl]-2-methylbenzamide |
InChI |
InChI=1S/C23H26N2O3S/c1-5-15-25-18(4)17(3)21(29(27,28)19-12-7-6-8-13-19)22(25)24-23(26)20-14-10-9-11-16(20)2/h6-14H,5,15H2,1-4H3,(H,24,26) |
InChI Key |
RTGFKZCPERHZIM-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=C(C(=C1NC(=O)C2=CC=CC=C2C)S(=O)(=O)C3=CC=CC=C3)C)C |
Origin of Product |
United States |
Preparation Methods
Bromination of Trichloroacetylpyrrole
A critical intermediate, 4-bromo-2-trichloroacetylpyrrole, is prepared by brominating 2-trichloroacetylpyrrole.
-
Reactants : 2-Trichloroacetylpyrrole (1 equiv), bromine (1.1 equiv).
-
Conditions : Chloroform solvent, −10°C to 20°C, 30–60 minutes.
-
Workup : Washing with NaHCO₃ and brine, column chromatography (hexanes/ethyl acetate).
Mechanism : Electrophilic aromatic substitution at the pyrrole’s α-position, favored by the electron-withdrawing trichloroacetyl group.
Sulfonation at Position 3
The phenylsulfonyl group is introduced via sulfonation or sulfonamide coupling.
Sulfonyl Chloride Coupling
Protocol :
-
Reactants : 3-Amino-pyrrole intermediate, benzenesulfonyl chloride (1.2 equiv).
-
Conditions : Pyridine base, dichloromethane, 0°C to room temperature.
-
Yield : ~75% (estimated from analogous reactions).
Key Consideration : Steric hindrance from adjacent methyl groups (positions 4 and 5) necessitates slow addition and excess sulfonyl chloride.
Alkylation at Position 1
The propyl chain is introduced via nucleophilic substitution or transition-metal-catalyzed coupling.
Propyl Iodide Alkylation
Protocol :
-
Reactants : 1H-pyrrole intermediate, propyl iodide (1.5 equiv).
-
Conditions : K₂CO₃, DMF, 60°C, 12 hours.
Side Reaction : Competing O-alkylation mitigated by using anhydrous conditions.
Amidation at Position 2
The 2-methylbenzamide group is installed via Schotten-Baumann or carbodiimide-mediated coupling.
EDC/HOBt-Mediated Coupling
Protocol :
-
Reactants : 2-Carboxy-pyrrole derivative, 2-methylbenzylamine (1.2 equiv).
-
Conditions : EDC, HOBt, DIPEA, DMF, room temperature, 24 hours.
-
Yield : 70–80%.
Purification : Recrystallization from ethanol/water (3:1).
Integrated Synthetic Route
Combining the above steps, a representative pathway is:
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| 1 | Bromination | Br₂, CHCl₃, −10°C | 93% |
| 2 | Sulfonation | PhSO₂Cl, pyridine | 75%* |
| 3 | Alkylation | Propyl iodide, K₂CO₃, DMF | 65%* |
| 4 | Amidation | EDC/HOBt, DMF | 78% |
*Estimated from analogous reactions.
Analytical Characterization
Critical quality control steps include:
-
NMR : ¹H NMR (DMSO-d₆) δ 12.8 (s, 1H, NH), 7.5–7.3 (m, aromatic), 2.9 (t, propyl), 2.4 (s, methyl).
-
LCMS : [M+H]⁺ = 410.5 (calculated), 410.4 (observed).
Challenges and Optimization
-
Regioselectivity : Competing substitution at positions 2 and 5 addressed using directing groups.
-
Steric Effects : Bulky substituents (e.g., phenylsulfonyl) slow reaction kinetics; elevated temperatures improve rates but risk decomposition.
-
Scalability : Column chromatography remains a bottleneck; switching to recrystallization improves throughput .
Chemical Reactions Analysis
Types of Reactions
N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzamide or pyrrole ring positions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can lead to a variety of derivatives with different functional groups attached to the benzamide or pyrrole ring.
Scientific Research Applications
N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]-2-methylbenzamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group may play a key role in binding to target proteins or enzymes, while the pyrrole ring and benzamide group contribute to the overall stability and activity of the compound. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on modifications to the pyrrole core, sulfonyl group, or benzamide substituent. Below is a detailed comparison with two closely related derivatives:
N-{4,5-Dimethyl-3-[(4-Methylphenyl)Sulfonyl]-1-(2-Methylpropyl)-1H-Pyrrol-2-yl}-2-Fluorobenzamide (CAS: 951956-86-8)
- Structural Differences: Sulfonyl Group: The phenylsulfonyl group in the target compound is replaced with a 4-methylphenylsulfonyl group. The methyl substitution increases steric bulk and may enhance lipophilicity (logP) . Benzamide Substituent: The 2-methylbenzamide in the target compound is substituted with a 2-fluorobenzamide. Fluorine’s electron-withdrawing nature could alter binding affinity in biological systems by modulating electronic effects or metabolic stability .
Hypothesized Properties :
- Higher lipophilicity due to the 4-methylphenylsulfonyl group may improve tissue penetration but reduce aqueous solubility.
- The fluorine atom could enhance resistance to oxidative metabolism, extending half-life compared to the target compound.
N-[4,5-Dimethyl-3-(Phenylsulfonyl)-1-Propyl-1H-Pyrrol-2-yl]Thiophene-2-Carboxamide (CAS: 951926-20-8)
Structural Differences :
- Benzamide Replacement : The 2-methylbenzamide moiety is replaced with a thiophene-2-carboxamide group. The thiophene ring introduces sulfur, which may alter π-π stacking interactions and redox properties .
- Electronic Effects : The thiophene’s lower aromaticity compared to benzene could reduce binding affinity to aromatic-rich targets (e.g., kinases or GPCRs).
Hypothesized Properties :
- The sulfur atom in thiophene may increase polar surface area, improving solubility but reducing blood-brain barrier penetration.
- Thiophene’s electron-rich nature might enhance interactions with electrophilic binding pockets.
Comparative Data Table
| Property | Target Compound (CAS: 951926-20-8) | 4-Methylphenylsulfonyl Derivative (CAS: 951956-86-8) | Thiophene-2-Carboxamide Derivative (CAS: 951926-20-8) |
|---|---|---|---|
| Sulfonyl Group | Phenyl | 4-Methylphenyl | Phenyl |
| Benzamide Substituent | 2-Methyl | 2-Fluoro | Thiophene-2-Carboxamide |
| Alkyl Chain at 1-Position | Propyl | 2-Methylpropyl | Propyl |
| Molecular Weight (g/mol) | ~438.5 (estimated) | ~452.5 (estimated) | ~430.5 (estimated) |
| Key Functional Effects | Moderate lipophilicity | Enhanced lipophilicity | Increased polarity |
Biological Activity
N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]-2-methylbenzamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical formula of this compound is , with a molecular weight of approximately 398.5 g/mol. The compound features a pyrrole ring substituted with dimethyl and phenylsulfonyl groups, contributing to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₃N₂O₂S |
| Molecular Weight | 397.5 g/mol |
| Structure | Pyrrole with sulfonyl and methyl substitutions |
This compound has been primarily studied for its role as an inhibitor of the hedgehog signaling pathway , which is crucial in various developmental processes and implicated in several malignancies. The compound's ability to modulate this pathway suggests potential applications in cancer therapy.
Key Mechanisms:
- Inhibition of Hedgehog Pathway : Preliminary studies indicate that this compound effectively inhibits the hedgehog signaling pathway, which may lead to reduced tumor growth in certain cancers.
- Antitumor Activity : In vitro studies have demonstrated that compounds with similar structures exhibit significant antitumor effects, suggesting that this compound could be a promising candidate for further development.
Research Findings
Numerous studies have investigated the biological activity of related compounds, providing insights into their pharmacological potential:
- Antitumor Effects : A study indicated that derivatives of benzamide exhibited moderate to high potency against various cancer cell lines, suggesting that structural modifications can enhance biological activity .
- Mechanistic Studies : Research has shown that the presence of the phenylsulfonyl group enhances binding affinity to specific enzymes and receptors, potentially leading to anti-inflammatory or analgesic properties .
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Cancer Cell Line Studies : In vitro assays demonstrated significant inhibition of cell proliferation in cancer cell lines treated with this compound, indicating its potential as an anticancer agent.
- Comparative Analysis : A comparative study on similar benzamide derivatives revealed that modifications in substituents significantly affected biological activity, emphasizing the importance of structure-activity relationships .
Q & A
Q. What are the established synthetic routes for N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]-2-methylbenzamide, and what methodological considerations are critical for optimizing yield and purity?
Answer: The synthesis typically involves multi-step reactions, including:
- Nucleophilic substitution : Introduction of the phenylsulfonyl group via sulfonation under anhydrous conditions.
- Amide coupling : Use of coupling agents (e.g., EDCI/HOBt) to attach the 2-methylbenzamide moiety.
- Protection/deprotection strategies : For reactive sites on the pyrrole ring, as described in analogous benzamide syntheses .
Key methodological considerations: - Temperature control : Reflux conditions (e.g., acetonitrile at 80°C) to prevent side reactions .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization to isolate the final product .
- Analytical validation : Thin-layer chromatography (TLC) and NMR spectroscopy to confirm intermediate purity .
Q. How is the structural confirmation of this compound achieved, and what analytical techniques are most reliable?
Answer:
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Answer:
- Storage : -20°C in airtight, light-protected containers to prevent degradation .
- Hazard classification : UN3077 (environmentally hazardous solid), requiring secondary containment and disposal via certified waste management .
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and fume hoods for handling powdered forms to avoid inhalation .
Advanced Research Questions
Q. What strategies are employed to investigate the compound’s biological activity, particularly its enzyme inhibition or receptor antagonism?
Answer:
Q. How can molecular docking studies be designed to predict the compound’s interaction with therapeutic targets?
Answer:
- Target selection : Prioritize receptors with known ligand-binding pockets (e.g., vasopressin V₂ receptors, as seen in structurally related tolvaptan) .
- Software tools : AutoDock Vina or Schrödinger Suite for docking simulations, using crystallographic data (PDB IDs) for receptor models .
- Validation : Compare docking scores (ΔG) with experimental IC₅₀ values to refine force field parameters .
Q. How should researchers address contradictions in biological activity data across studies?
Answer:
- Control for experimental variables :
- Meta-analysis : Pool data from multiple studies, applying statistical models (e.g., random-effects) to account for heterogeneity .
Q. What methodologies are used to explore the compound’s solubility and formulation challenges for in vivo studies?
Answer:
- Solubility screening : Test in aqueous buffers (pH 1.2–7.4) and co-solvents (PEG-400, cyclodextrins) .
- Lipophilicity assessment : Calculate logP values (e.g., via HPLC retention times) to guide prodrug design .
- Pharmacokinetic profiling : LC-MS/MS to measure plasma half-life and bioavailability in rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
